N-(4-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide
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Overview
Description
N-(4-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H20N4O4S and its molecular weight is 400.45. The purity is usually 95%.
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Scientific Research Applications
Biological Activity Studies
- Acetylcholinesterase and Butyrylcholinesterase Inhibition : Compounds similar to N-(4-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide have been synthesized and evaluated against acetylcholinesterase and butyrylcholinesterase enzymes, showing promising activity. This suggests potential applications in treating diseases like Alzheimer's (Khalid et al., 2014).
- Antibacterial Properties : N-substituted derivatives have been synthesized and tested for antibacterial activity, exhibiting moderate to significant effectiveness against various bacterial strains (Khalid et al., 2016).
Synthesis and Characterization
- Cyclin-Dependent Kinase Inhibitors : Beta-piperidinoethylsulfides, which are structurally related to the compound , have been synthesized and found to be inhibitors of the cyclin-dependent kinase CDK2. This indicates potential applications in cancer research and treatment (Griffin et al., 2006).
Anticancer Applications
- Hepatocellular Carcinoma Treatment : Certain derivatives have shown cytotoxic effects on hepatocellular carcinoma cell lines, suggesting their potential use in cancer therapy (Eldeeb et al., 2022).
Antiproliferation Activities
- Effect on Mouse Fibroblast Cells : Cyano oximino sulfonate derivatives, closely related to the compound , have shown anti-proliferation effects on mouse fibroblast cells. This indicates potential applications in studies related to cell growth and cancer (El‐Faham et al., 2014).
Additional Applications
- Antimicrobial Activity : Some derivatives have been evaluated for their antimicrobial properties, indicating potential use in developing new antimicrobial agents (Iqbal et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-fibrotic activities . They are evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Mode of Action
Related compounds have been found to inhibit the expression of collagen .
Biochemical Pathways
Related compounds have been found to affect the collagen synthesis pathway .
Result of Action
Related compounds have been found to effectively inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Properties
IUPAC Name |
N-[4-[4-(3-cyanopyridin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-14(24)22-16-4-6-18(7-5-16)28(25,26)23-11-8-17(9-12-23)27-19-15(13-20)3-2-10-21-19/h2-7,10,17H,8-9,11-12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELCXBCISULGBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.